5'-O-Glucopyranosyl ribavirin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114283-60-2 |
|---|---|
Molecular Formula |
C14H22N4O10 |
Molecular Weight |
406.35 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C14H22N4O10/c15-11(25)12-16-3-18(17-12)13-9(23)7(21)5(27-13)2-26-14-10(24)8(22)6(20)4(1-19)28-14/h3-10,13-14,19-24H,1-2H2,(H2,15,25)/t4-,5-,6-,7-,8+,9-,10-,13-,14-/m1/s1 |
InChI Key |
DDEVDOFIWICGEW-MKUQHPNPSA-N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N |
Other CAS No. |
114283-60-2 |
Synonyms |
5'-O-beta-D-glucopyranosyl ribavirin 5'-O-glucopyranosyl ribavirin |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 5 O Glucopyranosyl Ribavirin and Derivative Classes
Influence of 5'-O-Glucopyranosyl Moiety on Molecular Interactions
The addition of a glucopyranosyl group at the 5'-O-position of ribavirin (B1680618) introduces a significant structural modification that can profoundly influence the molecule's interaction with biological targets. Glycosylation, in general, is a well-known strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a parent compound. For instance, the glycosylation of viral envelope proteins plays a crucial role in virus biology and the host's immune response. mdpi.comnih.gov The glycan shield can mask epitopes targeted by neutralizing antibodies, highlighting the importance of sugar moieties in molecular recognition. mdpi.comnih.gov
The presence of the glucopyranosyl group may also influence the compound's susceptibility to metabolic enzymes. For instance, the design of macromolecular prodrugs of ribavirin, where the drug is attached to a polymer, has been explored to control its release and activity. acs.orgrsc.orgnih.gov Similarly, the 5'-O-glucopyranosyl moiety could be cleaved by specific glycosidases within the cell, releasing ribavirin at the site of action.
Correlation Between Stereochemistry and Biological Activity in Glucosylated Nucleosides
The stereochemistry of the glycosidic linkage and the sugar moiety itself is a critical determinant of the biological activity of nucleosides. The natural configuration for most biologically active nucleosides is the β-D-anomer. The synthesis of 5'-O-β-D-glucopyranosyl and 5'-O-β-D-galactopyranosyl derivatives of ribavirin has been described, with the β-anomeric configuration being confirmed by nuclear magnetic resonance (NMR) studies. nih.gov This specific stereoisomer is often crucial for proper recognition by viral or cellular enzymes.
Studies on other nucleoside analogs have consistently demonstrated the profound impact of stereochemistry. For example, in dideoxycytidine nucleosides, the β-L-enantiomers showed potent activity against HIV-1 and HBV, with different toxicity profiles compared to their β-D-counterparts. nih.gov This highlights that the sugar configuration plays a major role in both efficacy and safety. nih.gov Similarly, for 1,3-oxathiolane (B1218472) nucleosides, the unnatural ʟ-(−)-enantiomer exhibited greater antiviral activity and lower toxicity than the ᴅ-(+)-enantiomer. beilstein-journals.org
The orientation of the hydroxyl groups on the glucopyranosyl moiety can also significantly affect molecular interactions. The difference between a glucopyranosyl (with an equatorial hydroxyl at C4) and a galactopyranosyl (with an axial hydroxyl at C4) derivative can lead to distinct binding properties and biological activities. nih.gov The precise spatial arrangement of these functional groups is essential for forming specific hydrogen bonds with the target protein, and any deviation can lead to a loss of activity.
| Compound | Stereochemistry | Biological Activity | Reference |
| 5'-O-β-D-Glucopyranosyl ribavirin | β-D-anomer | Antiviral (inferred) | nih.gov |
| 5'-O-β-D-Galactopyranosyl ribavirin | β-D-anomer | Antiviral (inferred) | nih.gov |
| β-L-2',3'-Dideoxycytidine | β-L-anomer | Potent anti-HIV and anti-HBV | nih.gov |
| β-D-2',3'-Dideoxycytidine | β-D-anomer | Anti-HIV activity | nih.gov |
Design Principles for Ribavirin Analogs with Modified Glycosidic Linkages
One major design principle is the development of prodrugs that can deliver ribavirin more effectively to target cells while minimizing systemic toxicity. Viramidine, a 3-carboxamidine prodrug of ribavirin, was designed to be preferentially converted to ribavirin in the liver, thereby reducing its accumulation in red blood cells and the associated hemolytic anemia. nih.govresearchgate.net This highlights the principle of tissue-specific activation.
Another principle involves modifying the glycosidic linkage to enhance stability or to create a bond that is selectively cleaved by viral or specific host enzymes. The synthesis of ribavirin can be achieved through both chemical and enzymatic approaches, with enzymatic transglycosylation offering a regio- and stereoselective method for forming the glycosidic bond. nih.govmdpi.com This enzymatic approach can also be used to create novel analogs with modified linkages. The use of macromolecular prodrugs, where ribavirin is linked to a polymer, is another strategy to control its release and improve its antiviral activity. acs.orgrsc.orgnih.gov
The design of nucleoside analogs often involves mimicking the transition state of enzymatic reactions to create potent inhibitors. wgtn.ac.nz By modifying the glycosidic linkage or the sugar moiety, it is possible to design compounds that bind tightly to the active site of viral polymerases, acting as chain terminators or inhibitors of viral replication. wgtn.ac.nz
| Design Principle | Example | Desired Outcome | Reference |
| Tissue-Specific Prodrug | Viramidine | Reduced systemic toxicity | nih.govresearchgate.net |
| Enzymatic Synthesis | Transglycosylation | Regio- and stereoselectivity | nih.govmdpi.com |
| Macromolecular Prodrugs | PMAA-ribavirin conjugate | Controlled release, dual activity | acs.orgrsc.orgnih.gov |
| Transition-State Analogs | Iminoribitol C-Nucleosides | Potent enzyme inhibition | wgtn.ac.nz |
Comparative SAR Analysis with Other Ribavirin Derivatives and Nucleoside Antivirals
A comparative analysis of the structure-activity relationships of 5'-O-Glucopyranosyl ribavirin with other ribavirin derivatives and nucleoside antivirals provides a broader understanding of the structural requirements for antiviral activity. Ribavirin's broad-spectrum activity is attributed to its ability to mimic both adenosine (B11128) and guanosine (B1672433). nih.gov Key structural features essential for its activity include the 1,2,4-triazole (B32235) ring, the carboxamide group, and the β-D-ribofuranosyl moiety. gpatindia.comnews-medical.net
Modifications at different positions of the ribavirin molecule have led to a wide range of derivatives with varying activities. For instance, substitution at the 5' carbon with a hydroxyl group can result in a compound with both antibacterial and antiviral properties, but also unacceptable toxicity. gpatindia.com Replacement with an amino group at the same position leads to compounds with only antiviral activity. gpatindia.com
Viramidine, the 3-carboxamidine derivative, exhibits antiviral activity comparable to ribavirin because it acts as a prodrug. nih.govresearchgate.net In contrast, thiocarboxamide derivatives of ribavirin are only active against DNA viruses. news-medical.net A systematic review of 39 ribavirin analogs synthesized over 15 years highlights the potential for developing new antiviral and antitumor agents by modifying the heterocyclic base. finechem-mirea.rufinechem-mirea.ru
Compared to other nucleoside antivirals, the addition of a bulky glucopyranosyl group at the 5'-position is a less common modification. Many potent nucleoside analogs, such as those used against HIV and HBV, are dideoxy or have other modifications on the ribose ring itself to enhance their activity as chain terminators. nih.govbeilstein-journals.org However, the development of macromolecular prodrugs and glycosylated conjugates suggests that larger modifications at the 5'-position can be a viable strategy to improve the therapeutic properties of ribavirin. rsc.orgacs.orgrsc.orgnih.gov
| Compound/Derivative Class | Key Structural Feature | Antiviral Spectrum/Activity | Reference |
| Ribavirin | 1,2,4-triazole-3-carboxamide | Broad-spectrum RNA and DNA viruses | news-medical.net |
| Viramidine | 3-carboxamidine prodrug | Similar to ribavirin, liver-targeted | nih.govresearchgate.net |
| Thiocarboxamide derivatives | 3-thiocarboxamide | Active against DNA viruses only | news-medical.net |
| 5'-hydroxyl substituted derivatives | 5'-OH | Antibacterial and antiviral, but toxic | gpatindia.com |
| 5'-amino substituted derivatives | 5'-NH2 | Antiviral activity | gpatindia.com |
| 3'-O-β-glucosyl ribavirin | 3'-O-glucose | Improved activity against influenza A | rsc.org |
| Macromolecular Prodrugs | Polymer-conjugated ribavirin | Broad-spectrum antiviral | acs.orgnih.gov |
| Dideoxycytidine analogs | 2',3'-dideoxyribose | Potent anti-HIV and anti-HBV | nih.gov |
Preclinical Mechanistic Studies of Antiviral Action
Interference with Viral Replication Processes
The active triphosphate form of ribavirin (B1680618), RTP, directly targets multiple stages of the viral replication cycle.
Ribavirin triphosphate acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp), enzymes crucial for the replication of RNA virus genomes. patsnap.comnih.gov By mimicking natural purine (B94841) nucleosides (adenosine and guanosine), RTP competes with ATP and GTP for incorporation into the nascent viral RNA chain. nih.gov This competition leads to a reduction in the rate of viral RNA synthesis.
The incorporation of RTP into the viral RNA can also act as a chain terminator in some contexts, preventing further elongation of the RNA strand. drugbank.com However, its primary role in this context is often as a mutagen rather than a direct chain terminator.
The 5' cap structure is essential for the stability and translation of viral mRNA. thermofisher.com Ribavirin triphosphate can interfere with the capping process. It has been shown to be a potent competitive inhibitor of viral mRNA guanylyltransferase, the enzyme that adds the guanine (B1146940) cap to the 5' end of viral mRNA. nih.govnih.govpsu.edu This inhibition prevents the formation of a functional cap, leading to mRNA that is susceptible to degradation and inefficiently translated, thereby reducing the production of viral proteins. nih.gov
While ribavirin triphosphate can inhibit guanylyltransferase, some studies have indicated that it does not function as a mimic of the 7-methyl guanosine (B1672433) cap itself in terms of binding to translation initiation factors like eIF4E. nih.gov
A key antiviral mechanism of ribavirin is its function as an RNA virus mutagen. drugbank.compatsnap.com Once ribavirin triphosphate is incorporated into the viral genome by the RdRp, its ambiguous base-pairing properties cause mutations in subsequent rounds of replication. nih.gov The triazole base of ribavirin can pair with both cytidine (B196190) and uridine, leading to an increase in G-to-A and C-to-U transitions. nih.gov
This increase in mutation frequency can push the virus beyond a critical error threshold, a phenomenon known as "error catastrophe" or "lethal mutagenesis." patsnap.com The accumulation of deleterious mutations throughout the viral genome results in the production of non-viable virions, leading to the extinction of the viral population. drugbank.com
Table 1: Effects of Ribavirin on Viral Mutation Frequency
| Virus Model | Ribavirin Concentration | Increase in Mutagenesis | Impact on Viral Infectivity |
|---|
This data is based on studies with ribavirin and serves as a model for the expected action of its prodrugs.
Impact on Host Cell Metabolic Pathways Relevant to Viral Proliferation
In addition to its direct effects on viral enzymes, ribavirin metabolites also modulate host cell pathways that are critical for providing the necessary building blocks for viral replication.
Ribavirin-5'-monophosphate (RMP) is a potent competitive inhibitor of the host cell enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.govuniprot.orgmostwiedzy.pl IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, converting inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for GTP. nih.govuniprot.org
By inhibiting IMPDH, RMP depletes the intracellular pool of guanosine triphosphate (GTP). researchgate.netpatsnap.com Since many viral RdRps are highly dependent on GTP for initiating RNA synthesis and for the synthesis of the viral genome itself, this depletion has a significant cytostatic effect on viral replication. researchgate.net
Table 2: Comparative Inhibition of IMPDH
| Inhibitor | Target Enzyme | Mechanism of Inhibition |
|---|---|---|
| Ribavirin-5'-monophosphate (RMP) | IMPDH | Competitive |
This table provides a comparison of the inhibitory mechanism of RMP with another known IMPDH inhibitor.
Recent studies have explored the interaction of ribavirin metabolites with other host enzymes. It has been demonstrated that ribavirin-5'-triphosphate (RTP) can act as a weak allosteric activator of CTP synthase (CTPS). nih.gov CTPS is the enzyme responsible for the de novo biosynthesis of cytidine-5'-triphosphate (B129977) (CTP). While activation of CTPS might seem counterintuitive for an antiviral, this interaction highlights the complex interplay of ribavirin metabolites with nucleotide metabolic pathways. The precise downstream consequences of this weak activation on viral replication are still under investigation, but it underscores the broad impact of ribavirin on cellular nucleotide pools. nih.gov
Modulation of Host Cellular Factors Implicated in Antiviral Responses
The antiviral activity of 5'-O-Glucopyranosyl ribavirin is attributed to its active metabolite, ribavirin. Ribavirin exerts its broad-spectrum antiviral effects not only through direct actions on viral replication but also significantly by modulating host cellular factors. This immunomodulatory capacity is a key component of its mechanism of action, influencing both innate and adaptive immune responses to viral infections. news-medical.netmdpi.comfrontiersin.org
One of the primary mechanisms by which ribavirin modulates host factors is through the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH). news-medical.netnih.govnih.gov Ribavirin monophosphate, a metabolite of ribavirin, acts as a competitive inhibitor of IMPDH. nih.govnih.govresearchgate.net This enzyme is crucial for the de novo synthesis of guanosine nucleotides. nih.govnih.gov By inhibiting IMPDH, ribavirin depletes the intracellular pools of guanosine triphosphate (GTP). news-medical.netnih.gov This GTP depletion has downstream consequences that can hamper viral replication, which is heavily dependent on host cell nucleotides. news-medical.netnatap.org
Furthermore, ribavirin has been shown to play a significant immunomodulatory role by influencing the balance of T-helper (Th) cells. nih.gov Specifically, it can promote a shift from a Th2-dominant response, which is associated with humoral immunity, to a Th1-dominant response, which is critical for cell-mediated immunity and the clearance of virally infected cells. nih.govdrugbank.com This is considered a vital aspect of its efficacy, particularly in infections like Hepatitis C. nih.gov The drug may also upregulate genes stimulated by interferon, contributing to a more robust antiviral state within the host. nih.gov
Recent studies have also suggested that ribavirin can downregulate the expression and activity of host factors that some viruses exploit for entry into cells. For example, in studies related to SARS-CoV-2, ribavirin was shown to decrease the activity of Transmembrane Protease, Serine 2 (TMPRSS2) and the expression of Angiotensin-Converting Enzyme 2 (ACE2), both of which are critical for viral entry. biorxiv.org This indicates that the modulation of host cell surface proteins is another avenue through which the compound can exert antiviral effects.
In Vitro Methodologies for Assessing Antiviral Efficacy against Diverse Viral Families (e.g., RNA and DNA viruses)
The broad-spectrum antiviral activity of this compound, mediated by its conversion to ribavirin, has been characterized against a wide array of viruses, primarily RNA viruses, using various in vitro methodologies. nih.govnih.gov These assays are essential for determining the compound's potency and spectrum of activity.
A fundamental method for assessing antiviral efficacy is the cytopathic effect (CPE) inhibition assay . biorxiv.orgnih.gov In this technique, cultured host cells (such as Vero E6 cells) are infected with a virus. biorxiv.orgnih.gov The virus-induced damage to the cells, or CPE, is visually monitored over several days. The addition of the antiviral compound at various concentrations can prevent or reduce this CPE. The concentration of the drug that protects 50% of the cells from viral-induced death is determined as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀). nih.govkjim.org
Viral yield reduction assays are another cornerstone of in vitro testing. These assays quantify the amount of infectious virus produced by cells in the presence or absence of the antiviral agent. After treating infected cell cultures with the compound, the supernatant or cell lysate is harvested, and the viral titer is determined using methods like plaque assays or TCID₅₀ (50% Tissue Culture Infectious Dose) assays. A significant reduction in the viral titer in treated cells compared to untreated controls indicates antiviral activity. natap.org
To quantify the effect on viral replication more directly at the genetic level, real-time reverse transcription-polymerase chain reaction (qRT-PCR) is widely employed. nih.govkjim.org This technique measures the amount of viral RNA in the supernatant or within infected cells. A dose-dependent reduction in viral RNA copies in treated samples provides strong evidence of antiviral activity by inhibiting viral replication. nih.gov
For viruses where the mechanism is thought to involve mutagenesis, known as "error catastrophe," sequencing of the viral genome from treated and untreated cultures can be performed to identify an increase in mutation frequency. natap.orgdrugbank.com
The following tables summarize findings from in vitro studies on ribavirin, the active form of this compound, against various viruses.
Table 1: In Vitro Antiviral Activity of Ribavirin Against RNA Viruses
| Virus Family | Virus | Cell Line | Assay Method | Key Finding (IC₅₀/EC₅₀) | Reference(s) |
|---|---|---|---|---|---|
| Bunyaviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | CPE Inhibition, Real-time RT-PCR | 3.69 to 8.72 µg/mL | nih.govkjim.org |
| Bunyaviridae | Lassa Virus | Vero | Viral Yield Reduction | 9 to 20 µg/mL | kjim.org |
| Bunyaviridae | Rift Valley Fever Virus | Vero | Viral Yield Reduction | 40 to 80 µg/mL | kjim.org |
| Picornaviridae | Poliovirus | HeLa | Viral Yield Reduction | 50% reduction at 100 µM | natap.org |
| Coronaviridae | SARS-CoV-2 | Vero E6 | CPE Inhibition | Antiviral activity >800nM | biorxiv.org |
Table 2: In Vitro Antiviral Activity of Ribavirin Against DNA Viruses
| Virus Family | Virus | Cell Line | Assay Method | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Adenoviridae | Adenovirus | A549 | Not Specified | Ribavirin exhibits activity against DNA viruses. | nih.govnih.gov |
| Herpesviridae | Herpes Simplex Virus | Not Specified | Not Specified | Ribavirin has demonstrated activity against various DNA viruses in vitro. | nih.gov |
Note: While ribavirin is known to have activity against some DNA viruses, the bulk of research and its primary clinical applications are for RNA viral infections. Detailed IC₅₀ values for DNA viruses are less commonly reported in the reviewed literature.
These in vitro methodologies are crucial for the initial preclinical evaluation of antiviral compounds, providing essential data on their potency and spectrum of action before further studies are considered.
Metabolic Profiling and Prodrug Considerations for 5 O Glucopyranosyl Ribavirin
Elucidation of Intracellular Biotransformation Pathways
The intracellular biotransformation of 5'-O-Glucopyranosyl ribavirin (B1680618) is postulated to begin with its transport into the cell, a process potentially facilitated by nucleoside transporters that recognize the ribavirin core or by glucose transporters (GLUTs) that recognize the glucopyranosyl moiety. worktribe.com Once inside the cell, the primary and essential metabolic step is the cleavage of the glycosidic bond connecting the glucose molecule to the 5'-hydroxyl group of ribavirin.
This initial transformation releases the parent drug, ribavirin. Following this activation step, the liberated ribavirin enters its well-established intracellular metabolic cascade. drugbank.comnih.gov The free ribavirin is sequentially phosphorylated by host cell kinases to its active metabolites: ribavirin 5'-monophosphate (RMP), ribavirin 5'-diphosphate (RDP), and ribavirin 5'-triphosphate (RTP). lgmpharma.comnih.gov This phosphorylation sequence is crucial for the compound's pharmacological activity. duchefa-biochemie.com
Activation: Hydrolysis of the 5'-O-glucopyranosyl linkage to yield free ribavirin.
Anabolism: Subsequent phosphorylation of ribavirin to RMP, RDP, and finally RTP, the principal active form. drugbank.comlgmpharma.com
The liberated glucose molecule is expected to enter the cell's standard glycolysis pathway. The metabolic fate is thus bifurcated, with the prodrug releasing the active nucleoside analog and a natural sugar.
Role of Specific Enzymes in the Hydrolysis or Further Modification of the Glucopyranosyl Moiety
The key enzymatic reaction in the metabolism of 5'-O-Glucopyranosyl ribavirin is the hydrolysis of the 5'-O-glucose bond. This reaction is catalyzed by glycoside hydrolases, commonly known as glycosidases. worktribe.comingentaconnect.com These enzymes are responsible for breaking glycosidic bonds in glycoconjugates. wikipedia.org While specific enzymes responsible for the hydrolysis of this particular ribavirin prodrug have not been definitively identified in the literature, the cleavage is likely performed by one or more of the numerous β-glucosidases present within the cell, assuming a β-anomeric configuration of the glucose linkage.
The efficiency of this enzymatic cleavage can be cell-type dependent, relying on the expression levels and substrate specificity of the resident glycosidases. worktribe.com For instance, some tissues may have higher concentrations or more active forms of these enzymes, leading to more rapid activation of the prodrug. After the glucopyranosyl moiety is cleaved, it is not subject to further modification and is metabolized as endogenous glucose. The ribavirin molecule, now free, is then a substrate for different enzymes, primarily kinases, for its activation. nih.govasm.org
Comparison of Metabolic Fate with Parent Ribavirin and its Phosphorylated Metabolites (RMP, RTP)
The metabolic fate of this compound is distinct from that of its parent compound, ribavirin, primarily due to its nature as a prodrug. The initial metabolic step for this compound is a de-glycosylation to release active ribavirin. In contrast, ribavirin's metabolism begins directly with phosphorylation. nih.govresearchgate.net
Once ribavirin is released from the prodrug, its subsequent metabolic fate mirrors that of administered ribavirin. It is phosphorylated intracellularly by host enzymes like adenosine (B11128) kinase and 5'-nucleotidase to form ribavirin 5'-monophosphate (RMP). nih.govasm.orgpharmgkb.org RMP is then further phosphorylated to ribavirin 5'-diphosphate (RDP) and subsequently to ribavirin 5'-triphosphate (RTP), which is the primary active metabolite. lgmpharma.comebi.ac.uk These phosphorylated forms are trapped within the cell, a process that is particularly pronounced in erythrocytes, which lack the necessary dephosphorylating enzymes. nih.gov
The key differences in the metabolic pathways are outlined in the table below.
| Metabolic Step | This compound | Ribavirin (Parent Drug) |
|---|---|---|
| Initial Step | Enzymatic hydrolysis (cleavage of glucose moiety) by glycosidases to release free ribavirin. | Direct intracellular phosphorylation by kinases (e.g., adenosine kinase) to form Ribavirin Monophosphate (RMP). nih.gov |
| Activation Requirement | Requires de-glycosylation before phosphorylation. | Requires phosphorylation to become active. duchefa-biochemie.com |
| First Metabolite | Ribavirin and Glucose. | Ribavirin 5'-Monophosphate (RMP). pharmgkb.org |
| Subsequent Phosphorylation | The released ribavirin is phosphorylated to RMP, RDP, and RTP, identical to the parent drug's pathway. lgmpharma.com | Sequentially phosphorylated to RDP and RTP. nih.gov |
| Primary Active Metabolite | Ribavirin 5'-Triphosphate (RTP). | Ribavirin 5'-Triphosphate (RTP). drugbank.com |
| Catabolism | The released ribavirin can undergo degradation via deribosylation and amide hydrolysis. researchgate.netgetzpharma.com | Undergoes degradation via deribosylation and amide hydrolysis to form metabolites like triazole carboxamide. nih.gov |
Prodrug Design Strategies for Enhanced Delivery and Activation of Nucleoside Analogs
The modification of nucleoside analogs into prodrugs is a widely employed strategy to overcome limitations such as poor membrane permeability, low oral bioavailability, rapid metabolism, and lack of selective tissue targeting. nih.gov this compound represents a glycosylated prodrug approach, one of several strategies used to improve the delivery and activation of these therapeutic agents.
Key Prodrug Strategies:
Glycoconjugation: Attaching a sugar moiety, such as glucose, to a nucleoside analog can alter its physicochemical properties. This strategy can increase water solubility and potentially target tissues with high expression of glucose transporters (GLUTs), such as the liver or certain cancer cells. worktribe.combmj.com The active drug is released upon enzymatic cleavage by intracellular glycosidases.
Ester Prodrugs: Masking the hydroxyl groups of the nucleoside with ester functionalities can increase lipophilicity, thereby enhancing passive diffusion across cell membranes. These esters are designed to be cleaved by intracellular esterases to release the active parent drug.
Macromolecular Prodrugs: Conjugating nucleoside analogs to macromolecules like polymers can improve their pharmacokinetic profile, prolong circulation time, and potentially achieve passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.netmdpi.com
Liver-Targeting Prodrugs: Specific chemical moieties can be attached to a drug to facilitate its uptake by liver cells. For example, the HepDirect prodrug technology utilizes moieties that are substrates for liver-specific cytochrome P450 enzymes, leading to drug activation predominantly in hepatocytes. nih.gov Another strategy involves conjugation with N-acetylgalactosamine (GalNAc), which targets the asialoglycoprotein receptor (ASGPR) on hepatocytes. bmj.com
ProTide Technology: This prominent strategy involves masking the monophosphate of a nucleoside analog with an aryl group and an amino acid ester. nih.govacs.orgbohrium.comtandfonline.com This modification neutralizes the negative charge of the phosphate (B84403) group, allowing the prodrug to cross the cell membrane. Intracellular enzymes (e.g., Cathepsin A and HINT1) cleave the masking groups to release the nucleoside monophosphate directly. wikipedia.org This approach has the significant advantage of bypassing the often inefficient and rate-limiting first phosphorylation step catalyzed by nucleoside kinases, which is a common mechanism of drug resistance. nih.gov
The table below summarizes these diverse strategies.
| Strategy | Mechanism of Action | Key Advantage(s) | Example Activating Enzymes |
|---|---|---|---|
| Glycoconjugation | Attaches a sugar moiety to the drug, which is cleaved intracellularly. | Increases solubility; potential for GLUT-mediated targeting. worktribe.com | Glycosidases |
| Ester Prodrugs | Masks polar hydroxyl groups with lipophilic esters. | Enhances membrane permeability. | Carboxylesterases |
| Macromolecular Prodrugs | Conjugates the drug to a large polymer carrier. | Prolongs circulation; potential for passive tumor targeting. mdpi.com | (Linker-dependent, e.g., pH, redox, enzymes) |
| Liver-Targeting (e.g., HepDirect, GalNAc) | Incorporates moieties recognized by liver-specific enzymes or receptors. bmj.comnih.gov | Concentrates drug in the liver, potentially reducing systemic toxicity. | Cytochrome P450s, Receptor-mediated endocytosis |
| ProTide Technology | Masks the nucleoside monophosphate to facilitate cell entry. | Bypasses the initial, often rate-limiting, phosphorylation step. nih.govwikipedia.org | Cathepsin A, HINT1 (Histidine triad (B1167595) nucleotide-binding protein 1) |
Advanced Research Methodologies and Future Research Directions
Spectroscopic and Chromatographic Techniques for Characterization and Quantification
The foundational step in the research and development of any new chemical entity is its unambiguous identification and the ability to quantify it in various matrices. For a nucleoside analog like 5'-O-Glucopyranosyl ribavirin (B1680618), a suite of spectroscopic and chromatographic methods is essential.
Initial characterization following synthesis relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy . news-medical.net For instance, ¹H-NMR studies are critical for assigning the anomeric configuration of the D-glucosyl group, confirming its attachment to the 5'-O-position of the ribavirin moiety. news-medical.net
High-Performance Liquid Chromatography (HPLC) is the cornerstone for both purification and quantification. Development of a robust HPLC method, often coupled with Mass Spectrometry (MS) , allows for the separation of 5'-O-Glucopyranosyl ribavirin from starting materials, byproducts, and potential metabolites. HPLC-MS/MS methods are particularly powerful for the intracellular determination of the compound and its phosphorylated forms, such as the monophosphate and triphosphate, which are often the active antiviral species.
| Technique | Purpose in this compound Research | Information Gained |
| ¹H-NMR Spectroscopy | Structural Elucidation and Confirmation | Anomeric configuration of the glucosyl group, confirmation of the 5'-O-linkage, proton environment. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (hydroxyls, amides, etc.) confirming the overall structure. |
| HPLC | Purification and Quantification | Separation from impurities, determination of concentration in solutions and biological samples. |
| Mass Spectrometry (MS) | Molecular Weight Determination and Structural Confirmation | Precise molecular weight, fragmentation patterns for structural verification. |
In Vitro Cell Culture Models for Investigating Antiviral Mechanisms
To determine the antiviral efficacy and elucidate the mechanism of action of this compound, a variety of in vitro cell culture models would be employed. The choice of cell line is often dictated by the target virus. For broad-spectrum screening, cell lines that are highly permissive to a wide range of viruses are used.
Commonly used cell lines for antiviral testing of ribavirin and its analogs include Vero cells (African green monkey kidney), A549 cells (human lung carcinoma), and Madin-Darby Canine Kidney (MDCK) cells . researchgate.netnih.gov For specific viruses like Hepatitis C (HCV), human hepatoma cell lines such as HepG2 and Huh-7 are indispensable. researchgate.net The development of cell lines that express specific viral components or host factors, such as HepG2-NTCP cells for Hepatitis B and D virus research, provides more physiologically relevant models.
Antiviral activity is typically quantified using assays like the plaque reduction assay , which measures the inhibition of virus-induced cell lysis, or cytopathic effect (CPE) inhibition assays . nih.govdtic.mil More advanced methods involve the use of reporter viruses (e.g., expressing luciferase or green fluorescent protein) to allow for high-throughput screening of antiviral activity.
| Cell Line | Origin | Commonly Used For | Relevance to this compound |
| Vero | African Green Monkey Kidney | Broad-spectrum RNA viruses (e.g., SFTSV, Dengue) | Initial screening for antiviral activity against a range of viruses. researchgate.net |
| A549 | Human Lung Carcinoma | Respiratory viruses (e.g., Influenza, RSV), Dengue virus | Assessing efficacy against respiratory pathogens. nih.gov |
| MDCK | Canine Kidney | Influenza viruses | Standard model for influenza virus research. nih.gov |
| HepG2 | Human Hepatoma | Hepatitis viruses (HCV, HBV), general cytotoxicity | Evaluating activity against liver-tropic viruses and assessing hepatotoxicity. researchgate.net |
| HEp-2 | Human Laryngeal Carcinoma | Respiratory Syncytial Virus (RSV) | Specific model for a key respiratory pathogen. biorxiv.org |
Computational Chemistry and Molecular Modeling for Structure-Function Predictions
Computational approaches are invaluable for predicting the behavior of new molecules and guiding further experimental work. For this compound, molecular docking and molecular dynamics (MD) simulations would be key methodologies. nih.govbohrium.com
These techniques are used to model the interaction of the compound (or its phosphorylated metabolites) with potential viral or cellular targets. nih.gov Key targets for ribavirin analogs include viral RNA-dependent RNA polymerases (RdRp) and cellular enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH). bohrium.commdpi.com Docking studies can predict the binding affinity and conformation of the molecule within the active site of these enzymes, providing insights into its potential inhibitory mechanism. bohrium.commdpi.com MD simulations can then be used to assess the stability of these interactions over time. bohrium.com This computational analysis helps in understanding structure-activity relationships and can guide the design of more potent derivatives.
Exploration of Synergistic Antiviral Effects with Other Therapeutic Agents
Combination therapy is a cornerstone of modern antiviral treatment, often leading to enhanced efficacy and a higher barrier to the development of drug resistance. Research into this compound would logically extend to exploring its synergistic potential with other antiviral agents. nih.govasm.orgasm.org
Based on studies with ribavirin, potential combination partners could include:
Interferons (IFN): The classic combination partner for ribavirin in HCV therapy. nih.gov
Other Nucleoside/Nucleotide Analogs: Combining two inhibitors of viral replication can have a powerful effect. For example, ribavirin has shown synergy with compounds like INX-08189 against Dengue virus. asm.org
Host-Targeting Agents: Drugs that inhibit host factors essential for viral replication, such as α-glucosidase inhibitors, have been shown to work synergistically with ribavirin. nih.gov
Synergy is typically assessed in vitro using a checkerboard dilution format, where the antiviral effects of various concentrations of two drugs are tested alone and in combination. nih.gov
Development of Novel Assays for Assessing Cellular Targets and Pathways
Understanding how this compound affects cellular machinery is crucial for elucidating its full mechanism of action and potential off-target effects. This requires the development and application of specific assays.
Given that a primary mechanism of ribavirin is the inhibition of IMPDH, an IMPDH activity assay would be essential. asm.org This can be performed using purified enzyme or in a cell-based format to measure the conversion of inosine monophosphate to xanthosine (B1684192) monophosphate.
Potential for Application in Emerging Pathogen Research and Antiviral Development Programs
The broad-spectrum activity of ribavirin makes it and its derivatives, including this compound, attractive candidates for evaluation against emerging and re-emerging viral threats. nih.govresearchgate.net The established methodologies for studying ribavirin can be rapidly adapted to screen its glycosylated form against new pathogens.
The potential for this compound to be incorporated into antiviral development programs is significant. Glycosylation can alter a drug's pharmacokinetic properties, potentially improving its solubility, stability, or targeting to specific tissues. If this derivative demonstrates a favorable profile—such as enhanced antiviral activity, reduced toxicity (e.g., the hemolytic anemia associated with ribavirin), or improved liver targeting—it could represent a promising lead compound for further development. news-medical.net Its investigation against viruses of global concern, such as influenza viruses, coronaviruses, and arboviruses, would be a logical and critical step in its development pathway. nih.govasm.org
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for generating ribavirin derivatives like 5'-O-Glucopyranosyl ribavirin, and how are they characterized?
- Methodological Answer : Ribavirin derivatives are typically synthesized via selective protection of the ribose moiety. For example, benzoylation at the 5'-hydroxyl position (as in 5'-O-Benzoyl ribavirin) involves using benzoyl chloride under anhydrous conditions . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography may resolve stereochemical configurations .
Q. What in vitro assays are commonly used to screen ribavirin derivatives for antiviral activity?
- Methodological Answer : Standard assays include plaque reduction neutralization tests (PRNT) and cytopathic effect (CPE) inhibition assays. For example, ribavirin’s efficacy against dengue virus was tested by measuring inhibition of the NS5 methyltransferase enzyme using GTP competition assays . Cell-based models (e.g., Vero E6 or Caco-2 cells) quantify viral load reduction via qRT-PCR or flow cytometry for viral protein expression (e.g., TMPRSS2 or ACE2 downregulation in SARS-CoV-2 studies) .
Q. How do researchers assess the pharmacokinetic impact of glycosylation or other substitutions on ribavirin?
- Methodological Answer : Modifications like glucopyranosyl addition are evaluated using in vitro permeability assays (e.g., Caco-2 monolayers) and in vivo pharmacokinetic studies in rodent models. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies plasma and tissue concentrations, while computational modeling predicts absorption and distribution based on logP and polar surface area .
Advanced Research Questions
Q. What molecular mechanisms explain the antiviral activity of ribavirin derivatives, and how do substituents like glucopyranosyl alter these pathways?
- Methodological Answer : Ribavirin’s primary mechanism involves IMP dehydrogenase (IMPDH) inhibition, depleting GTP pools. Structural studies (e.g., X-ray crystallography of ribavirin 5′-triphosphate bound to dengue NS5 methyltransferase) reveal competitive GTP binding . Glucopyranosyl substitution may enhance cellular uptake via glucose transporters or alter binding affinity to viral enzymes, which can be tested using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How do researchers resolve contradictions between in vitro efficacy and in vivo failure of ribavirin derivatives (e.g., rabies models)?
- Methodological Answer : Discrepancies arise from differences in metabolic stability, tissue penetration, or immune modulation. For example, ribavirin showed in vitro activity in neuronal cells but failed in mice due to poor blood-brain barrier penetration. Researchers use pharmacokinetic-pharmacodynamic (PK-PD) modeling and intracerebral microdialysis to assess brain exposure . Additionally, transcriptomic analysis (RNA-seq) identifies compensatory host pathways in vivo .
Q. What advanced structural biology techniques are used to study ribavirin derivative-enzyme interactions?
- Methodological Answer : Co-crystallization of ribavirin 5′-triphosphate with viral enzymes (e.g., dengue NS5 methyltransferase) provides atomic-level interaction maps. Cryo-electron microscopy (cryo-EM) resolves larger complexes, while molecular dynamics simulations predict binding stability. Mutagenesis studies (e.g., alanine scanning) validate critical residues identified in structural models .
Q. How can bioinformatics tools enhance the study of ribavirin derivatives’ host-target interactions?
- Methodological Answer : Gene ontology (GO) and pathway enrichment analysis (e.g., via DAVID or PANTHER) identify biological processes affected by ribavirin, such as immune response or nucleotide metabolism. For example, ribavirin’s synergy with interferon-α in MERS-CoV treatment was linked to enriched pathways like JAK-STAT signaling through microarray data clustering . Machine learning models predict off-target effects using chemical similarity networks .
Q. What statistical frameworks are critical for analyzing ribavirin clinical trial data, especially in subgroups (e.g., Lassa fever patients)?
- Methodological Answer : Stratified Cox proportional hazards models assess survival benefits in subgroups (e.g., SGOT >1.5 in Lassa fever trials). Bootstrapping validates robustness, while propensity score matching controls for confounding variables. Re-analysis of historical data (e.g., ribavirin trials for Lassa fever) uses sensitivity analyses to address publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
